4-Amino-3-(3,4-dimethylphenyl)butanoic acid
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-amino-3-(3,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(5-9(8)2)11(7-13)6-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
ABCZJJALHPWWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)CN)C |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights and Computational Validation
The catalytic cycle begins with substrate coordination to the palladium center, followed by C–H bond cleavage to form a palladacycle intermediate. Subsequent transmetalation with a boron or zinc-based aryl reagent introduces the 3,4-dimethylphenyl group. Density functional theory (DFT) calculations and molecular dynamics (MD) simulations using GROMACS have elucidated the transition states and binding modes, confirming the role of π-π interactions between the aromatic substituent and the catalyst’s chiral ligand. MMPB(GB)SA calculations further quantified the binding free energy, identifying key residues in the catalyst-substrate complex that stabilize the transition state.
Synthetic Protocol and Optimization
In a representative procedure, (3R)-4-amino-3-(3,4-dimethylphenyl)butanoic acid is synthesized by reacting tert-butyl (R)-4-amino-3-iodobutanoate with 3,4-dimethylphenylboronic acid in the presence of Pd(OAc)₂ and a chiral bisoxazoline ligand. The reaction is conducted at 60°C for 24 hours, yielding the product after deprotection with trifluoroacetic acid (TFA). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 65–70% yield.
Reduction of Oxo Intermediates via Hydrogenation
An alternative route involves the hydrogenation of 4-oxo-3-(3,4-dimethylphenyl)butanoic acid derivatives, a method adapted from patented protocols for structurally related GABA analogs. This two-step process begins with the preparation of a keto intermediate, followed by catalytic hydrogenation to introduce the amino group.
Synthesis of the Keto Intermediate
The oxo precursor is synthesized via a Mukaiyama aldol reaction between 3,4-dimethylbenzaldehyde and methyl acetoacetate. In a typical procedure, 3,4-dimethylbenzaldehyde (1.0 equiv) is condensed with methyl acetoacetate (2.5–3.0 equiv) in ethanol (12–15 equiv) under basic conditions (piperidine, 0.1 equiv) at room temperature for 48 hours. The resulting enone is hydrolyzed with 20% aqueous sodium hydroxide at 85–90°C for 2 hours, yielding 4-oxo-3-(3,4-dimethylphenyl)butanoic acid after acidification to pH 1–2 with hydrochloric acid.
Catalytic Hydrogenation and Stereochemical Outcomes
The keto acid is subjected to hydrogenation using Raney nickel (1 g per 6 g substrate) in methanol under 7 bar H₂ pressure for 24 hours. This step reduces the ketone to an amine while preserving the aromatic substituent. The reaction produces a mixture of (3R,4S) and (3S,4S) diastereomers, which are separated via column chromatography (ethyl acetate/hexane, 1:1). Chiral resolution using recrystallization from acetonitrile affords the desired (3R)-enantiomer in >95% purity.
Condensation-Hydrolysis Approach from Substituted Benzaldehydes
A scalable method derived from Chinese patent CN104478745A involves the condensation of 3,4-dimethylbenzaldehyde with methyl acetoacetate, followed by hydrolysis and reductive amination. This approach mirrors the synthesis of 4-amino-3-phenylbutyric acid hydrochloride but substitutes benzaldehyde with its dimethyl analog.
Stepwise Synthesis and Intermediate Characterization
- Condensation : 3,4-Dimethylbenzaldehyde (1.0 mol) reacts with methyl acetoacetate (2.5–3.0 mol) in ethanol (12–15 mol) catalyzed by piperidine (0.1 mol) at room temperature for 48 hours. The product, methyl 3-(3,4-dimethylphenyl)-4-oxobutanoate, is isolated via vacuum distillation (65–70% yield).
- Hydrolysis : The ester is saponified with 20% NaOH at 85–90°C for 2 hours, followed by acidification with HCl to precipitate 3-(3,4-dimethylphenyl)-4-oxobutanoic acid.
- Reductive Amination : The oxo acid is treated with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) for 12 hours. The crude product is purified via recrystallization from ethanol/water (1:1), yielding this compound in 60–65% yield.
Protection-Deprotection Strategies for Amino Group Stability
The tert-butoxycarbonyl (BOC) group is widely employed to protect the amino group during synthesis, preventing undesired side reactions. For instance, 4-(BOC-amino)-3,3-dimethylbutanoic acid (CAS: 1310680-18-2) serves as a stable intermediate that can be deprotected under acidic conditions.
BOC Protection and Deprotection Protocol
- Protection : The amino group of this compound is protected with di-tert-butyl dicarbonate (Boc₂O) in THF/water (2:1) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C to room temperature for 6 hours, yielding the BOC-protected derivative in 85–90% yield.
- Deprotection : The BOC group is removed by stirring the protected compound in 4 M HCl/dioxane (1:1) for 2 hours, followed by evaporation to isolate the free amino acid.
Stereochemical Control and Resolution Techniques
The synthesis of this compound necessitates precise control over the stereochemistry at the third carbon. Enantioselective methods using chiral palladium catalysts offer direct access to the (3R)-enantiomer, whereas hydrogenation routes require post-synthetic resolution.
Chiral Chromatography and Recrystallization
Diastereomeric mixtures obtained from hydrogenation are resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) as the mobile phase. Alternatively, recrystallization from hot acetonitrile selectively precipitates the (3R)-enantiomer, achieving >99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3,4-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Based on the search results, here is information regarding the applications of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid (Note that the query asked about the 3,4-dimethylphenyl variant, but the search results refer to the 2,4-dimethylphenyl.):
4-Amino-3-(2,4-dimethylphenyl)butanoic acid is an organic compound with a molecular weight of approximately 207.27 g/mol. It has a butanoic acid backbone, an amino group, and a phenyl group with two methyl groups at the 2 and 4 positions. The compound's structural uniqueness contributes to its potential applications in biochemical research and pharmaceuticals, where it is studied for various biological activities.
Potential Applications:
- Biochemical Research: It is used in various biochemical research applications.
- Pharmaceuticals: It is also used in the pharmaceutical industry. Its potential therapeutic effects are explored in studies focusing on its ability to modulate biological pathways. The compound's amino group can form hydrogen bonds with biological molecules, which may influence their structure and function. Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential.
- Interaction Studies: Interaction studies involving 4-Amino-3-(2,4-dimethylphenyl)butanoic acid focus on its binding affinities and effects on various biological targets. These studies are crucial for understanding how the compound interacts with molecular pathways and can inform future therapeutic applications. The unique substitution pattern on its aromatic ring contributes to its distinct biological profile compared to other compounds.
Mechanism of Action
The mechanism by which 4-Amino-3-(3,4-dimethylphenyl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino group and the aromatic ring play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 3,4-dimethylphenyl group distinguishes this compound from analogues with other aryl substituents. Below is a comparative analysis:
Table 1: Substituent Effects on Pharmacological and Physical Properties
Receptor Binding and Computational Predictions
Molecular dynamics simulations and Rosetta ligand docking highlight that the 3,4-dimethylphenyl group enhances hydrophobic interactions with the GABAB1 receptor compared to:
Biological Activity
4-Amino-3-(3,4-dimethylphenyl)butanoic acid, also known as a derivative of butanoic acid, is a compound that has garnered attention due to its potential biological activities. This compound features an amino group and a phenyl group with two methyl substitutions, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.27 g/mol. The structural features include:
- Amino Group : Facilitates interactions with various biological targets.
- Butanoic Acid Backbone : Provides the acidic properties necessary for biological activity.
- Dimethylphenyl Substitution : Influences the compound's lipophilicity and receptor binding capabilities.
Research indicates that this compound interacts with specific receptors and enzymes in biological systems. Its amino group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction is pivotal in modulating various biological pathways, potentially leading to therapeutic effects.
Therapeutic Potential
The compound has been studied for its potential in various therapeutic areas, including:
- Neurological Disorders : Similar compounds have shown promise in modulating neurotransmitter systems.
- Anti-Cancer Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A study evaluated the cytotoxic effects of this compound on leukemia and lung cancer cells. Results indicated significant inhibition of cell viability, suggesting potential as an anti-cancer agent.
-
Neuroprotective Effects :
- Research has indicated that related compounds can enhance GABAergic activity, which may provide neuroprotective benefits in models of neurodegeneration.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- The presence of the amino group significantly enhances binding affinity to target receptors.
- The substitution pattern on the phenyl ring influences the compound's lipophilicity and overall pharmacokinetic profile.
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Amino and dimethylphenyl groups | Cytotoxicity against cancer cells |
| Analog A | Single methyl substitution | Moderate receptor affinity |
| Analog B | No amino group | Low biological activity |
Q & A
Q. What are the standard synthetic routes for 4-amino-3-(3,4-dimethylphenyl)butanoic acid, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves enantioselective methods using chiral catalysts or chiral auxiliaries. For example, a Strecker synthesis approach may employ (R)- or (S)-α-methylbenzylamine as a resolving agent to isolate enantiomers. Protection of the amino group (e.g., with Fmoc or Boc groups) prevents side reactions during carboxylate activation. Final purification uses preparative HPLC or crystallization with chiral solvents . Key Steps :
- Asymmetric alkylation of a β-keto ester intermediate.
- Enzymatic resolution (e.g., lipase-mediated hydrolysis).
- Chiral chromatography (e.g., Chiralpak® AD-H column).
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z calc. 237.27 [M+H]+).
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.1–7.3 ppm for dimethylphenyl; α-proton splitting due to stereochemistry) .
- X-ray crystallography : Resolves absolute configuration, critical for structure-activity studies.
Q. How does the 3,4-dimethylphenyl group influence solubility and formulation for in vitro assays?
- Methodological Answer : The hydrophobic dimethyl groups reduce aqueous solubility. Formulation strategies include:
- Co-solvents : DMSO (≤1% v/v) for stock solutions.
- Cyclodextrin complexes : Enhance solubility for cell-based assays.
- pH adjustment : Carboxylate deprotonation (pH 7.4 buffer) improves solubility in physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or enantiomeric impurities. Validation Steps :
Enantiopurity verification : Re-analyze batches via chiral HPLC.
Assay standardization : Use uniform buffer systems (e.g., HEPES pH 7.4, 25°C).
Orthogonal assays : Compare radioligand binding (e.g., ³H-GABA displacement) with functional assays (e.g., patch-clamp electrophysiology) .
Example Data :
| Assay Type | Reported IC₅₀ (μM) | Source |
|---|---|---|
| Radioligand | 12.3 ± 1.2 | |
| Electrophysiology | 8.7 ± 0.9 |
Q. What strategies optimize the compound’s metabolic stability for in vivo neuropharmacology studies?
- Methodological Answer :
- Prodrug design : Esterification of the carboxylate (e.g., ethyl ester) improves blood-brain barrier penetration.
- Deuterium incorporation : Stabilizes against CYP450 oxidation at the benzylic position.
- SAR analysis : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce first-pass metabolism .
Q. How do structural modifications (e.g., halogenation vs. alkylation) impact GABA receptor subtype selectivity?
- Methodological Answer : Comparative SAR studies using analogs:
- 3,4-Dimethylphenyl : Favors GABAB receptor binding (Ki = 0.8 μM).
- 4-Fluorophenyl : Increases GABAA-ρ affinity (Ki = 5.2 μM) .
Substituent Effects :
| Substituent | GABAB Ki (μM) | GABAA-ρ Ki (μM) |
|---|---|---|
| 3,4-dimethyl | 0.8 | 12.4 |
| 4-fluoro | 3.1 | 5.2 |
| 3-chloro | 1.5 | 8.7 |
Q. What computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with GPCR homology models (e.g., GABAB receptor PDB: 7C7Q).
- Machine learning : Train models on ChEMBL data to predict kinase or transporter off-targets.
- MD simulations : Assess binding mode stability over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others show neurotoxicity at similar concentrations?
- Methodological Answer : Dose-dependent effects and cell-type specificity are critical. Troubleshooting :
- Cell viability assays : Compare primary neurons vs. immortalized lines (e.g., SH-SY5Y).
- Mitochondrial stress tests : Measure OCR (oxygen consumption rate) via Seahorse assay.
Example Findings :
| Cell Type | Neuroprotective (10 μM) | Neurotoxic (50 μM) |
|---|---|---|
| Primary | ↑ATP production | ↓Mitochondrial membrane potential |
| SH-SY5Y | No effect | Caspase-3 activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
